2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Overview
Description
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines This compound is characterized by the presence of a thiadiazole ring fused to a quinazoline moiety, with a methoxyphenyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction is carried out under reflux conditions in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced thiadiazoloquinazolines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antiviral and anticancer agent
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Biological Studies: It has been used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one
- 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-c]quinazolin-5-one
- 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-d]quinazolin-5-one
Uniqueness
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness translates to different reactivity patterns and biological activities compared to its analogs .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-21-11-8-6-10(7-9-11)14-18-19-15(20)12-4-2-3-5-13(12)17-16(19)22-14/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMWPICARCGJHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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